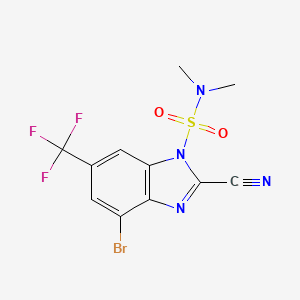
4-Bromo-2-cyano-n,n-dimethyl-6-(trifluoromethyl)-1h-benzimidazole-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-BENZIMIDAZOLE-1-SULFONAMIDE, 4-BROMO-2-CYANO-N,N-DIMETHYL-6-(TRIFLUOROMETHYL)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-BENZIMIDAZOLE-1-SULFONAMIDE, 4-BROMO-2-CYANO-N,N-DIMETHYL-6-(TRIFLUOROMETHYL)- typically involves multi-step organic reactions. The starting materials often include benzimidazole derivatives, which undergo sulfonation, bromination, and cyanation reactions. The reaction conditions may vary, but common reagents include sulfuric acid for sulfonation, bromine or N-bromosuccinimide for bromination, and cyanogen bromide for cyanation. The trifluoromethyl group is usually introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1H-BENZIMIDAZOLE-1-SULFONAMIDE, 4-BROMO-2-CYANO-N,N-DIMETHYL-6-(TRIFLUOROMETHYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1H-BENZIMIDAZOLE-1-SULFONAMIDE, 4-BROMO-2-CYANO-N,N-DIMETHYL-6-(TRIFLUOROMETHYL)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
Mecanismo De Acción
The mechanism of action of 1H-BENZIMIDAZOLE-1-SULFONAMIDE, 4-BROMO-2-CYANO-N,N-DIMETHYL-6-(TRIFLUOROMETHYL)- involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. The presence of the bromine, cyano, and trifluoromethyl groups enhances the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and the compound’s intended use.
Comparación Con Compuestos Similares
Similar Compounds
1H-BENZIMIDAZOLE-1-SULFONAMIDE: Lacks the bromine, cyano, and trifluoromethyl groups, resulting in different chemical and biological properties.
4-BROMO-2-CYANO-N,N-DIMETHYL-6-(TRIFLUOROMETHYL)-BENZIMIDAZOLE: Similar structure but without the sulfonamide group.
1H-BENZIMIDAZOLE-1-SULFONAMIDE, 4-BROMO-2-CYANO-6-(TRIFLUOROMETHYL)-: Similar but lacks the N,N-dimethyl group.
Uniqueness
1H-BENZIMIDAZOLE-1-SULFONAMIDE, 4-BROMO-2-CYANO-N,N-DIMETHYL-6-(TRIFLUOROMETHYL)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Propiedades
Número CAS |
113170-74-4 |
|---|---|
Fórmula molecular |
C11H8BrF3N4O2S |
Peso molecular |
397.17 g/mol |
Nombre IUPAC |
4-bromo-2-cyano-N,N-dimethyl-6-(trifluoromethyl)benzimidazole-1-sulfonamide |
InChI |
InChI=1S/C11H8BrF3N4O2S/c1-18(2)22(20,21)19-8-4-6(11(13,14)15)3-7(12)10(8)17-9(19)5-16/h3-4H,1-2H3 |
Clave InChI |
NUXCNUDGXUKOBN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)N1C2=C(C(=CC(=C2)C(F)(F)F)Br)N=C1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


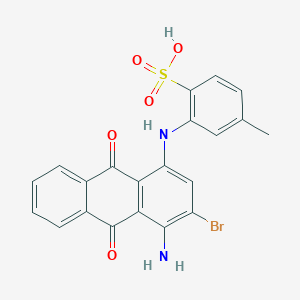
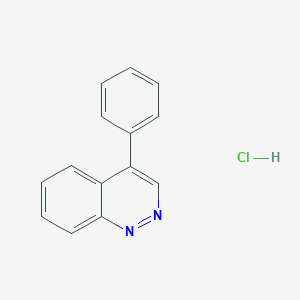
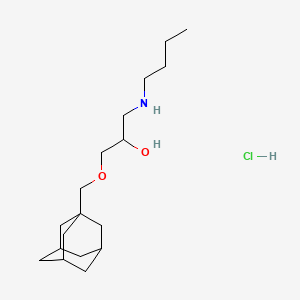
![4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid](/img/structure/B13753414.png)
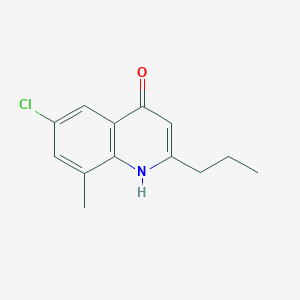

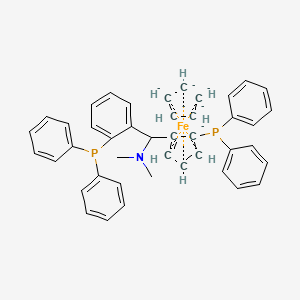

![tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate](/img/structure/B13753452.png)
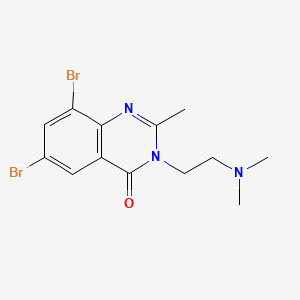
![(R)-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine](/img/structure/B13753471.png)
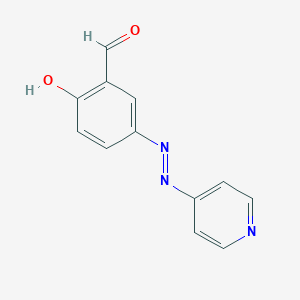

![N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13753488.png)
